4-カルボキシ-TEMPO

概要

説明

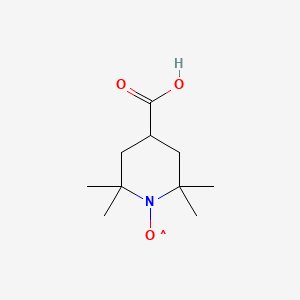

4-カルボキシTEMPO (4-カルボキシ-2,2,6,6-テトラメチルピペリジン-1-オキシル)は、ニトロキシドラジカル化合物です。ニトロキシドは、そのユニークな特性により、さまざまな分野で応用されている安定なフリーラジカルです。 4-カルボキシTEMPOの場合、その触媒特性と抗酸化特性が広く研究されています .

科学的研究の応用

4-カルボキシTEMPOは、次のような分野で応用されています。

触媒: 酸化反応の触媒として。

抗酸化剤: そのラジカル捕捉特性による。

生物学的研究: 電子スピン共鳴(ESR)分光法を使用して、生体内の活性酸素種(ROS)産生をモニターするために使用されます.

作用機序

この化合物の抗酸化効果は、フリーラジカルを捕捉する能力に由来し、細胞を酸化損傷から保護します。ROSと相互作用して安定化し、さらなる損傷を防ぎます。

6. 類似の化合物との比較

4-カルボキシTEMPOは、そのカルボン酸官能基のためにユニークです。類似の化合物には、TEMPO自体やその誘導体などの他のニトロキシドが含まれます。

生化学分析

Biochemical Properties

Tempo carboxylic acid plays a crucial role in biochemical reactions, primarily as an oxidizing agent. It interacts with various enzymes, proteins, and biomolecules. For instance, it catalyzes the oxidation of primary alcohols to aldehydes and carboxylic acids in the presence of sodium hypochlorite and sodium bromide . The interaction involves the formation of a nitroxyl radical, which facilitates the transfer of electrons from the substrate to the oxidizing agent. This process is highly selective and efficient, making Tempo carboxylic acid a valuable tool in organic synthesis.

Cellular Effects

Tempo carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the oxidation state of cellular components, leading to changes in redox signaling pathways . This can result in alterations in gene expression and metabolic flux, impacting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, Tempo carboxylic acid can induce oxidative stress in cells, which may lead to cellular damage if not properly regulated.

Molecular Mechanism

The molecular mechanism of Tempo carboxylic acid involves its action as a nitroxyl radical. It exerts its effects by facilitating the transfer of electrons from substrates to oxidizing agents. This process involves the formation of a nitroxyl radical intermediate, which can interact with various biomolecules, including enzymes and proteins . Tempo carboxylic acid can also inhibit or activate specific enzymes, leading to changes in metabolic pathways and gene expression. For example, it can inhibit alcohol dehydrogenase, preventing the conversion of alcohols to aldehydes and ketones .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tempo carboxylic acid can change over time. Its stability and degradation are influenced by factors such as pH, temperature, and the presence of other chemicals . Studies have shown that Tempo carboxylic acid remains stable under neutral to slightly basic conditions but can degrade under highly acidic or basic conditions. Long-term exposure to Tempo carboxylic acid can lead to cumulative oxidative stress in cells, potentially resulting in cellular damage and altered function.

Dosage Effects in Animal Models

The effects of Tempo carboxylic acid vary with different dosages in animal models. At low doses, it can effectively catalyze oxidation reactions without causing significant toxicity . At high doses, Tempo carboxylic acid can induce oxidative stress and toxicity, leading to adverse effects such as tissue damage and inflammation. Studies have identified threshold doses beyond which the toxic effects become pronounced, highlighting the importance of dose optimization in experimental settings.

Metabolic Pathways

Tempo carboxylic acid is involved in various metabolic pathways, particularly those related to oxidation-reduction reactions. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, influencing the conversion of alcohols to aldehydes and carboxylic acids . Additionally, Tempo carboxylic acid can affect the tricarboxylic acid (TCA) cycle by altering the redox state of cellular components, impacting metabolic flux and energy production .

Transport and Distribution

Within cells and tissues, Tempo carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of Tempo carboxylic acid within tissues is influenced by factors such as its chemical properties, the presence of transporters, and the local microenvironment. This can affect its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of Tempo carboxylic acid is determined by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, Tempo carboxylic acid may localize to the mitochondria, where it can influence mitochondrial function and redox balance. Understanding its subcellular localization is crucial for elucidating its role in cellular processes and potential therapeutic applications.

準備方法

a. 合成経路

4-カルボキシTEMPOの合成には、TEMPO骨格にカルボン酸基を導入することが含まれます。一般的な方法の1つは、2,2,6,6-テトラメチルピペリジンを次亜塩素酸ナトリウム(NaClO)または他の酸化剤で酸化することです。得られた4-カルボキシTEMPOは、精製して単離することができます。

b. 反応条件

酸化反応は通常、穏やかな条件下で行われ、酸化剤と溶媒の選択は、生成物の収率と純度に影響を与えます。

c. 工業生産

4-カルボキシTEMPOは研究室で合成されることが多いですが、工業生産では合成プロセスを拡大することが含まれます。大規模生産では、連続フロー反応器またはバッチプロセスを使用する場合があります。

化学反応の分析

4-カルボキシTEMPOは、さまざまな化学反応に関与します。

酸化: 再生セルロース(ビスコースレーヨン)のセルロオリゴ糖酸への酸化における触媒として作用します.

還元: それほど一般的ではありませんが、4-カルボキシTEMPOは還元反応を受ける可能性があります。

置換: 求核剤と反応して置換誘導体を作ることができます。

一般的な試薬には、酸化剤(例:NaClO)、還元剤、および求核剤が含まれます。主な生成物は、特定の反応条件によって異なります。

類似化合物との比較

4-Carboxy-TEMPO is unique due to its carboxylic acid functionality. Similar compounds include other nitroxides like TEMPO itself and its derivatives.

生物活性

Tempo carboxylic acid, a derivative of the stable nitroxyl radical 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), has garnered significant attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Overview of Tempo Carboxylic Acid

Tempo carboxylic acid is synthesized from TEMPO through oxidation processes. As a stable radical, it exhibits unique chemical properties that make it useful in various biochemical applications. Its structure allows for effective interaction with biological systems, particularly in oxidative stress modulation and as an antioxidant.

Pharmacological Properties

Antioxidant Activity

Tempo carboxylic acid is recognized for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that it effectively mitigates oxidative damage in diabetic rats, highlighting its potential therapeutic benefits .

Cytotoxicity and Antimicrobial Activity

Research has indicated that tempo carboxylic acid exhibits varying degrees of cytotoxicity against different cancer cell lines. For instance, one study compared its activity with other natural carboxylic acids and found that tempo carboxylic acid has a significant cytotoxic effect on certain tumor cells while demonstrating lower toxicity towards normal cells . Additionally, it has shown antimicrobial properties against various pathogens, suggesting its potential use in treating infections .

The biological activity of tempo carboxylic acid can be attributed to several mechanisms:

- Radical Scavenging : It acts as a radical scavenger, neutralizing reactive oxygen species (ROS) and preventing cellular damage.

- Metal Chelation : The carboxylic group facilitates chelation of transition metals, which can reduce metal-catalyzed oxidative reactions .

- Modulation of Signaling Pathways : Tempo carboxylic acid may influence cellular signaling pathways involved in inflammation and apoptosis.

Case Study 1: Antioxidant Effects in Diabetes

A study examined the effects of tempo carboxylic acid on oxidative stress markers in diabetic rats. The results indicated a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, suggesting that tempo carboxylic acid effectively reduces oxidative damage associated with diabetes .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of tempo carboxylic acid on various cancer cell lines. The findings revealed that it induced apoptosis in breast cancer cells while exhibiting minimal toxicity to normal fibroblast cells. This selective action underscores its potential as a chemotherapeutic agent .

Data Tables

| Property | Tempo Carboxylic Acid | Comparison Compound | Notes |

|---|---|---|---|

| Antioxidant Activity | High | Ascorbic Acid | Effective at scavenging free radicals |

| Cytotoxicity (IC50) | 25 µM | Cisplatin | Lower toxicity to normal cells |

| Antimicrobial Activity | Moderate | Penicillin | Effective against Gram-positive bacteria |

特性

IUPAC Name |

1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2)5-7(8(12)13)6-10(3,4)11(9)14/h7,14H,5-6H2,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQKWFQBWZOJHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。